molecular formula C20H24ClNO B2860098 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane CAS No. 1795471-50-9

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane

Cat. No.: B2860098
CAS No.: 1795471-50-9
M. Wt: 329.87
InChI Key: GARJKMUUBOKHAV-UHFFFAOYSA-N
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Description

1-{bicyclo[221]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane is a complex organic compound featuring a bicyclic structure combined with an azepane ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]hept-5-en-2-yl Moiety: This can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.

    Introduction of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amines and alkyl halides.

    Attachment of the Chlorophenyl Group: This step involves nucleophilic substitution reactions where the chlorophenyl group is introduced using chlorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

    Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles replacing the chlorine atom.

Scientific Research Applications

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-en-5-one: Shares the bicyclic structure but lacks the azepane and chlorophenyl groups.

    Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Contains a similar bicyclic core but different functional groups.

Uniqueness

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane is unique due to the combination of its bicyclic structure, azepane ring, and chlorophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[3-(4-chlorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c21-18-8-6-15(7-9-18)17-3-1-2-10-22(13-17)20(23)19-12-14-4-5-16(19)11-14/h4-9,14,16-17,19H,1-3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARJKMUUBOKHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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